molecular formula C12H18NO5P B12620416 N-[Ethoxy(phenyl)phosphoryl]-L-threonine CAS No. 918794-14-6

N-[Ethoxy(phenyl)phosphoryl]-L-threonine

Cat. No.: B12620416
CAS No.: 918794-14-6
M. Wt: 287.25 g/mol
InChI Key: RFKHOFALTNPOEL-NJHYPEHSSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is an organophosphorus compound with the molecular formula C12H18NO5P. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to the amino acid L-threonine. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-threonine typically involves the reaction of L-threonine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-threonine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is unique due to its combination of an ethoxy group, a phenyl ring, and an amino acid moiety. This structure imparts specific chemical properties that make it useful in various applications, particularly in research and industrial settings .

Properties

CAS No.

918794-14-6

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

(2S,3R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C12H18NO5P/c1-3-18-19(17,10-7-5-4-6-8-10)13-11(9(2)14)12(15)16/h4-9,11,14H,3H2,1-2H3,(H,13,17)(H,15,16)/t9-,11+,19?/m1/s1

InChI Key

RFKHOFALTNPOEL-NJHYPEHSSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H]([C@@H](C)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(C(C)O)C(=O)O

Origin of Product

United States

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